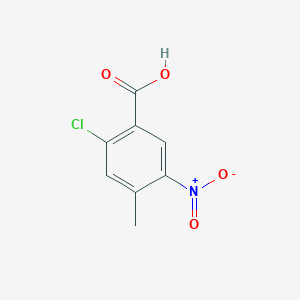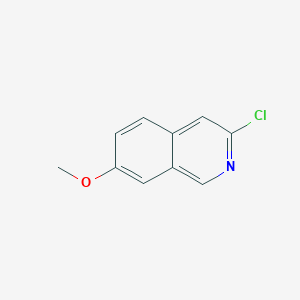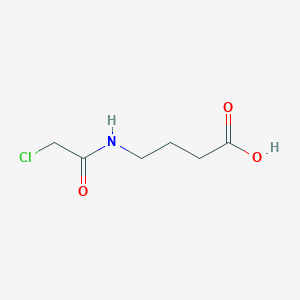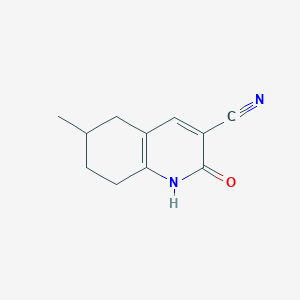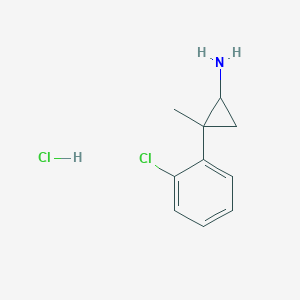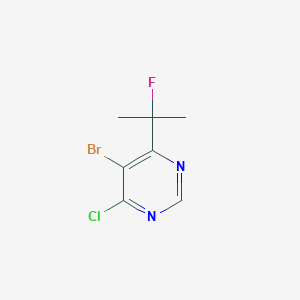
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine
Vue d'ensemble
Description
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H7BrClFN2 . It is a versatile compound utilized extensively in scientific research. Its unique properties make it invaluable for a wide range of applications, from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is represented by the InChI code1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 . This indicates that the molecule consists of a pyrimidine ring with bromine, chlorine, and a 2-fluoropropan-2-yl group attached at positions 5, 4, and 6, respectively. Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine are not available, it’s known that 5-bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine has a molecular weight of 219.06 . It is stored in an inert atmosphere at 2-8°C . The compound is a liquid at normal temperature .Applications De Recherche Scientifique
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
Pyrimidyllithium species, closely related to 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine, exhibit stability when flanked by electron-withdrawing substituents like trifluoromethyl alongside chlorine or bromine. These compounds can yield 5-carboxylic acids upon halogen/metal exchange followed by carboxylation, indicating their utility in synthesizing functionalized pyrimidines with satisfactory to excellent yields under specific conditions. This highlights their potential in medicinal chemistry and material science applications (Schlosser, Lefebvre, & Ondi, 2006).
Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
The compound serves as a precursor for the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing its role in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. The ability to react with secondary amines to produce 7-amino derivatives further exemplifies its versatility in chemical synthesis (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiviral Activity
Derivatives of pyrimidine, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been explored for their antiviral properties, especially against retroviruses like HIV. This underscores the potential of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine derivatives in contributing to the development of new antiviral agents with minimal cytotoxicity (Hocková et al., 2003).
Antibacterial Agents
Novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, synthesized from 5-bromo-4-(furan-2-yl)pyrimidine derivatives, have demonstrated significant antibacterial activities against strains such as Neisseria gonorrhoeae and Staphylococcus aureus. This signifies the potential application of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine in creating antibacterial agents with efficacy comparable to or even greater than existing commercial drugs (Verbitskiy et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClFN2/c1-7(2,10)5-4(8)6(9)12-3-11-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEJBODPMXFSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=NC=N1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



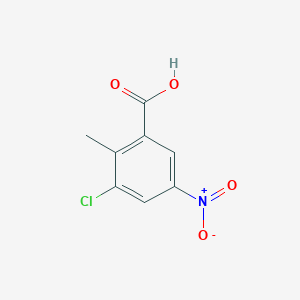
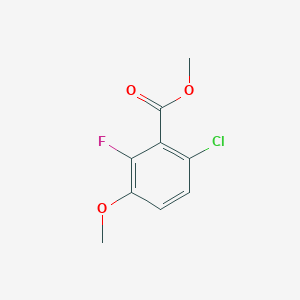
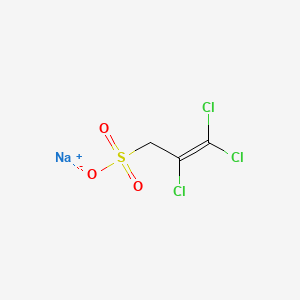
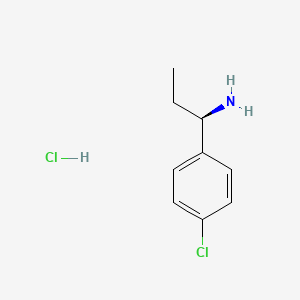
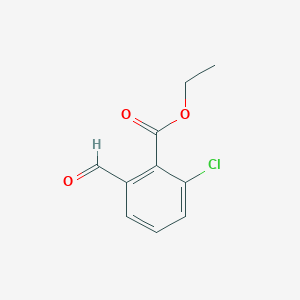
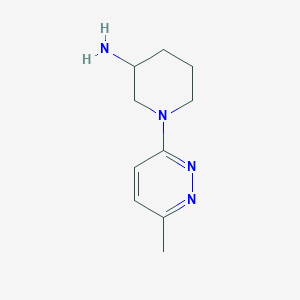
![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)
